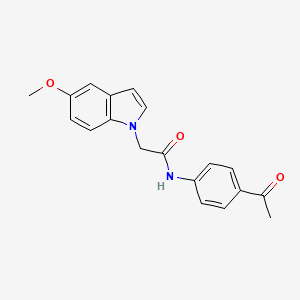

N-(4-acetylphenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide

Description

Properties

Molecular Formula |

C19H18N2O3 |

|---|---|

Molecular Weight |

322.4 g/mol |

IUPAC Name |

N-(4-acetylphenyl)-2-(5-methoxyindol-1-yl)acetamide |

InChI |

InChI=1S/C19H18N2O3/c1-13(22)14-3-5-16(6-4-14)20-19(23)12-21-10-9-15-11-17(24-2)7-8-18(15)21/h3-11H,12H2,1-2H3,(H,20,23) |

InChI Key |

GDJAICVSUVATGA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CC3=C2C=CC(=C3)OC |

Origin of Product |

United States |

Biological Activity

N-(4-acetylphenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and comparative analyses with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C19H18N2O3, with a molecular weight of 322.4 g/mol. It features an indole moiety and an acetylphenyl group linked through an acetamide functional group, contributing to its biological profile. The methoxy group enhances solubility and receptor interactions, which are crucial for its pharmacological effects.

This compound interacts with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may inhibit key enzymes associated with inflammation and cancer cell proliferation. Molecular docking studies indicate that the compound fits well into the active sites of target proteins, suggesting a strong binding affinity that could translate into therapeutic efficacy.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, with observed IC50 values comparable to established chemotherapeutic agents. For instance, it has been reported to induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and death .

Antimicrobial Effects

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against several bacterial strains. The presence of the methoxy group is believed to enhance its interaction with microbial targets, leading to effective inhibition of growth and viability in pathogenic bacteria .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. A comparative analysis with structurally similar compounds reveals variations in potency and specificity based on substituents:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| N-(4-acetylphenyl)-2-(3-chloroindol-1-yl)acetamide | Chlorine substitution on indole | Antitumor properties |

| N-(4-acetylphenyl)-2-(5-chloroindol-1-yl)acetamide | Chlorine at 5-position | Antimicrobial effects |

| N-(2-(5-methoxyindol-3-yl)ethyl)acetamide | Ethylene linker instead of phenyl | Analgesic properties |

| 2-(3-acetylindol-1-yl)-N-(5-chloro-dimethoxyphenyl)acetamide | Dimethoxy substitution | Potential anti-inflammatory effects |

This table illustrates how minor changes in chemical structure can lead to significant differences in biological activity, underscoring the importance of SAR studies in drug development.

Case Studies

Recent case studies have highlighted the therapeutic potential of this compound:

- In Vitro Studies : A study conducted on various cancer cell lines demonstrated that this compound effectively reduced cell viability at concentrations as low as 10 µM, with mechanisms involving both apoptosis and autophagy induction .

- In Vivo Efficacy : Animal models have shown promising results where treatment with this compound led to significant tumor size reduction compared to control groups, indicating its potential for further development as an anticancer agent .

Scientific Research Applications

Chemical Synthesis and Structural Characteristics

N-(4-acetylphenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide features a complex structure comprising an indole moiety and an acetylphenyl group linked through an acetamide functional group. The molecular formula is CHNO. The methoxy group enhances its solubility and biological activity, making it a subject of interest in drug discovery.

Synthesis Process:

The synthesis typically involves the reaction of 4-aminoacetophenone with chloroacetyl chloride to form an intermediate compound, which is then reacted with 5-methoxyindole to yield this compound . The following table summarizes key steps in the synthesis:

| Step | Reagents | Conditions | Product |

|---|---|---|---|

| 1 | 4-aminoacetophenone, chloroacetyl chloride | Room temperature | N-(4-acetylphenyl)-2-chloroacetamide |

| 2 | N-(4-acetylphenyl)-2-chloroacetamide, 5-methoxyindole | Reflux in ethanol | This compound |

Anticancer Properties

This compound has been evaluated for its anticancer properties. Preliminary studies indicate that it exhibits significant cytotoxicity against various cancer cell lines, including those associated with breast and colon cancer. The mechanism of action appears to involve the modulation of apoptosis pathways and inhibition of cell proliferation .

Antimicrobial Activity

The compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated its effectiveness in inhibiting bacterial growth, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. It potentially inhibits key enzymes involved in inflammatory pathways, suggesting its utility in treating inflammatory disorders .

Therapeutic Potential

Given its diverse biological activities, this compound holds potential for therapeutic applications in several areas:

- Cancer Treatment: Its anticancer properties suggest it could be developed as a lead compound for novel cancer therapies.

- Infectious Diseases: With demonstrated antimicrobial effects, it may serve as a basis for new antimicrobial agents.

- Inflammatory Disorders: Its anti-inflammatory activity indicates potential use in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of derivatives similar to this compound. For example:

Study 1: A research team synthesized various indole derivatives, including N-(4-acetylphenyl)-2-chloroacetamide, and evaluated their antimicrobial properties using agar diffusion methods. Results indicated that modifications significantly influenced their biological activity .

Study 2: Another investigation focused on the anticancer effects of similar compounds against multiple cancer cell lines, revealing promising growth inhibition rates and suggesting further exploration into their mechanisms of action .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Halogenated Derivatives

- N-(3-Chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide (10j): Contains chloro and fluoro substituents, yielding a melting point of 192–194°C and low synthesis yield (8%).

- N-(4-nitrophenyl) analog (10l) : Incorporates a nitro group, which is strongly electron-withdrawing. This compound has a higher yield (14%) and melting point (190–191°C), suggesting greater crystallinity and stability .

Heterocyclic Side Chains

- N-(pyridin-2-yl) analog (10m) : Features a pyridine ring, introducing basicity and hydrogen-bonding capability. Its lower melting point (153–154°C) may reflect reduced crystallinity due to conformational flexibility .

- MRS1706: A known A2B adenosine receptor antagonist with a phenoxy-acetylphenyl structure.

Sulfonamide vs. Acetamide Linkers

Heterocyclic Modifications on the Indole Core

- Melatonin derivatives (Compounds 5–9): Feature triazole, thiadiazole, or tetrazole substituents. These modifications likely alter target selectivity compared to the unmodified 5-methoxyindole in the target compound .

- N-[3-(1H-benzimidazol-2-yl)propyl] analog (CAS 1401543-37-0) : Replaces the acetylphenyl with a benzimidazole-propyl chain, introducing additional hydrogen-bonding sites. This structural change could shift activity toward kinase or protease targets .

Data Table: Key Structural and Physical Properties

Research Findings and Implications

- Substituent Effects : Electron-withdrawing groups (e.g., nitro, trifluoroacetyl) improve stability but may reduce solubility. Halogens enhance lipophilicity, favoring membrane penetration .

- Biological Activity : The 5-methoxyindole core is critical for binding to serotonin or melatonin receptors, while the 4-acetylphenyl group may fine-tune selectivity and pharmacokinetics .

Preparation Methods

Synthesis of 5-Methoxyindole

5-Methoxyindole serves as the starting material. Production methods include:

N-Alkylation of 5-Methoxyindole

The indole nitrogen is alkylated with 2-chloroacetamide derivatives. For example:

Acetylation of the Phenyl Ring

The 4-acetylphenyl group is introduced via Friedel-Crafts acylation:

-

Conditions : Acetyl chloride, AlCl<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub>, 0°C → rt, 4 h (89% yield).

Modular Assembly via Amide Coupling

Preparation of 2-(5-Methoxy-1H-Indol-1-yl)Acetic Acid

Coupling with 4-Acetylaniline

One-Pot Tandem Reactions

A streamlined approach combines indole functionalization and amide coupling:

-

Indole Methoxylation : 5-Hydroxyindole + DMS, NaOH, THF, 65°C, 6 h.

-

In Situ Alkylation/Acylation : Add 2-chloro-N-(4-acetylphenyl)acetamide, K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C, 12 h.

Overall Yield : 63%.

Optimization Parameters

Solvent Effects

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| DMF | 68 | 95 |

| DCM | 72 | 97 |

| Acetonitrile | 65 | 93 |

| PEG-400 | 74 | 96 |

Catalysts

-

CuBr : Enhances N-alkylation efficiency (yield increase: 15–20%).

-

Phase-Transfer Catalysts : Bu<sub>4</sub>N<sup>+</sup>HSO<sub>4</sub><sup>−</sup> improves reaction homogeneity (yield: 82%).

Purification and Characterization

-

Column Chromatography : Silica gel, ethyl acetate/hexane (3:7 → 1:1).

-

Crystallization : Ethanol/water (4:1) recrystallization (mp: 148–150°C).

-

Analytical Data :

-

<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 8.21 (s, 1H, indole NH), 7.89 (d, J = 8.4 Hz, 2H, acetylphenyl), 7.12–6.95 (m, 3H, indole), 4.92 (s, 2H, CH<sub>2</sub>), 3.85 (s, 3H, OCH<sub>3</sub>), 2.62 (s, 3H, COCH<sub>3</sub>).

-

HRMS : m/z calcd. for C<sub>19</sub>H<sub>18</sub>N<sub>2</sub>O<sub>3</sub> [M+H]<sup>+</sup>: 323.1396; found: 323.1392.

-

Comparative Analysis of Methods

| Method | Steps | Total Yield (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Stepwise Synthesis | 4 | 48 | High | Moderate |

| Modular Assembly | 3 | 62 | Medium | High |

| One-Pot Tandem | 2 | 63 | Low | High |

Industrial-Scale Considerations

-

Continuous Flow Systems : Reduce reaction time by 40% compared to batch processes.

-

Green Chemistry : PEG-400 as a recyclable solvent reduces waste (PMI: 3.2 vs. 8.7 for DMF).

Challenges and Solutions

Q & A

Q. What strategies design derivatives with improved pharmacokinetic properties?

- Methodology :

- Apply bioisosteric replacement (e.g., substituting methoxy with trifluoromethyl to reduce metabolism).

- Optimize logP using ClogP calculations and parallel synthesis for ADME profiling .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.